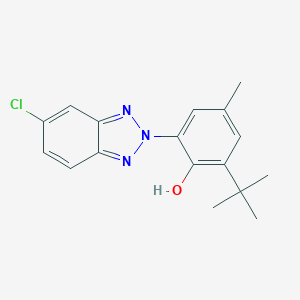

Bumetrizole

Katalognummer B141658

Molekulargewicht: 315.8 g/mol

InChI-Schlüssel: OCWYEMOEOGEQAN-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05262541

Procedure details

Example 4 from U.S. Pat. No. 4,835,284 is duplicated. 97% sodium hydroxide (8.2 g) is added and dissolved in a mixture of methanol (60 ml) and water (20 ml). 2-nitro-4-chloro-2'-hydroxy-3'-t-butyl-5'-methylazobenzene (11.6 g) is then added to the resultant solution at 50° to 60° C. over 30 minutes while stirring, and thereafter 2,3-dichloro-1,4-naphthoquinone (0.3 g) and 9-fluorenone (0.4 g) are added to the solution. Glucose (8 g) is then added to the resultant mixture at 40° to 50° C. over two hours, and the mixture is stirred for one hour at the same temperature. As this result, almost all of the azobenzene disappears to produce 2-(2-hydroxy-3-t-butyl-5-methylphenyl)-5-chlorobenzotriazole-N-oxide. The system is heated, and is stirred at 66° to 68° C. (boiling point) for 5 hours. As this result, the N-oxide disappears. Thereafter, water (50 ml) is added to the reaction liquor, and the resultant reaction liquor is neutralized with 62% sulfuric acid (10 g) to precipitate a crystal. The precipitated crystal is separated by filtration, and the separated crystal is fully washed with hot water of 60° to 70° C. and further with a small amount of methanol. The washed crystal is then dried, thus obtaining 8.7 g of 2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole having a melting point of 138° to 140° C. at the yield of 82.9%. One can see that the reaction using an aromatic ketone takes over 71/2 hours.

Name

N-oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

82.9%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[C:7]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:6][C:5]([CH3:12])=[CH:4][C:3]=1[N:13]1[N+:17]([O-])=[C:16]2[CH:19]=[CH:20][C:21]([Cl:23])=[CH:22][C:15]2=[N:14]1.S(=O)(=O)(O)O>O>[OH:1][C:2]1[C:7]([C:8]([CH3:10])([CH3:9])[CH3:11])=[CH:6][C:5]([CH3:12])=[CH:4][C:3]=1[N:13]1[N:17]=[C:16]2[CH:19]=[CH:20][C:21]([Cl:23])=[CH:22][C:15]2=[N:14]1

|

Inputs

Step One

|

Name

|

N-oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C(C=C(C=C1C(C)(C)C)C)N1N=C2C(=[N+]1[O-])C=CC(=C2)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is stirred at 66° to 68° C. (boiling point) for 5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The system is heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resultant reaction liquor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate a crystal

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitated crystal is separated by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

the separated crystal is fully washed with hot water of 60° to 70° C. and further with a small amount of methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The washed crystal is then dried

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C=C(C=C1C(C)(C)C)C)N1N=C2C(=N1)C=CC(=C2)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.7 g | |

| YIELD: PERCENTYIELD | 82.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |